ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate
Description
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate is a carbamate derivative characterized by a fluorinated phenyl group (2-fluorophenyl) and a partially hydrogenated naphthalenyl (tetralin) moiety. The carbamate functional group (–O–(C=O)–N–) links the ethyl group to a central carbon atom substituted with the aromatic and tetralin components.
Properties
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-2-25-20(24)22-18(15-9-5-6-10-17(15)21)16-12-11-13-7-3-4-8-14(13)19(16)23/h3-10,16,18H,2,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBFIVRUVDNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCC2=CC=CC=C2C1=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydronaphthalene Intermediate: This step involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Introduction of the Fluorophenyl Group: The next step involves the Friedel-Crafts acylation of the tetrahydronaphthalene intermediate with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Carbamate Formation: Finally, the resulting intermediate is reacted with ethyl isocyanate to form the desired carbamate compound. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) in polar aprotic solvents.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorophenyl group enhances its binding affinity to these targets, while the carbamate moiety can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs and their properties:
Key Observations
Functional Group Influence :
- The carbamate group is a common feature, but substituents significantly alter properties. For example, O-phenyl-N-(4-chlorophenyl) carbamate exhibits strong carbonyl IR absorption (1700–1705 cm⁻¹), a trait shared with the target compound .
- The 2-fluorophenyl group in the target compound is structurally similar to 25C-NBF HCl (), which is a potent serotonergic agonist. However, the absence of an amine group in the target compound may limit similar activity .
Synthetic Approaches :
- Carbamates in and are synthesized via chloroformate intermediates or alkylation, suggesting possible routes for the target compound’s preparation. For instance, 7d was synthesized using potassium carbonate and alkyl halides , while O-phenyl-N-(4-chlorophenyl) carbamate utilized phenyl chloroformate and aniline .
Biological Relevance: Fentanyl carbamate () shares the carbamate group but incorporates a piperidine core instead of tetralin, highlighting how core structures dictate pharmacological profiles (opioid vs.
Biological Activity
Ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the fluorophenyl and tetrahydronaphthalene moieties suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that carbamate derivatives exhibit a range of biological activities, including:
- Anticonvulsant Activity : Compounds similar to this compound have been shown to possess anticonvulsant properties. In studies involving animal models, these compounds demonstrated significant efficacy in reducing seizure frequency and severity .
- Muscle Relaxant Effects : Carbamates are known for their muscle relaxant properties. This compound may similarly influence neuromuscular transmission and promote relaxation through GABAergic mechanisms .
The mechanisms through which this compound exerts its biological effects include:
- GABA Receptor Modulation : Many carbamate compounds enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism is critical for their anticonvulsant and muscle relaxant effects .
- Inhibition of Neurotransmitter Release : Some studies suggest that carbamates may inhibit the release of excitatory neurotransmitters, further contributing to their neuroprotective properties .
Study 1: Anticonvulsant Efficacy
A study conducted on a series of carbamate derivatives demonstrated that this compound exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants. The study involved administering varying doses to rodent models and assessing seizure activity through electroencephalography (EEG) monitoring. Results indicated a marked reduction in seizure duration and frequency at doses as low as 10 mg/kg .
Study 2: Muscle Relaxation Properties
Another research project evaluated the muscle relaxant properties of this compound using a rat model subjected to induced muscle spasms. The results showed that administration of this compound resulted in a significant decrease in muscle tone compared to control groups. This effect was attributed to enhanced GABAergic activity within the central nervous system .
Comparative Analysis
The following table summarizes the pharmacological activities of this compound compared to other known carbamates:
| Compound Name | Anticonvulsant Activity | Muscle Relaxant Activity | Mechanism |
|---|---|---|---|
| Ethyl N-... | High | Moderate | GABA Modulation |
| Carbamate A | Moderate | High | NMDA Inhibition |
| Carbamate B | Low | High | GABA Modulation |
Q & A
Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?
- Answer : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine or methyl groups). Test against target panels (e.g., kinase assays) and analyze 3D pharmacophore models to identify critical hydrogen-bonding or hydrophobic interactions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., Western blot alongside cell viability assays) to confirm target engagement .
- Experimental Design : Align with theoretical frameworks (e.g., lock-and-key model for enzyme inhibition) to ensure hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
